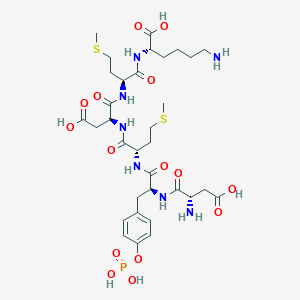

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N7O15PS2/c1-57-13-10-21(29(46)38-23(33(50)51)5-3-4-12-34)37-32(49)25(17-27(43)44)40-30(47)22(11-14-58-2)36-31(48)24(39-28(45)20(35)16-26(41)42)15-18-6-8-19(9-7-18)55-56(52,53)54/h6-9,20-25H,3-5,10-17,34-35H2,1-2H3,(H,36,48)(H,37,49)(H,38,46)(H,39,45)(H,40,47)(H,41,42)(H,43,44)(H,50,51)(H2,52,53,54)/t20-,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNZVOHPRCPQGO-OOPVGHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N7O15PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166549 | |

| Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158999-11-2 | |

| Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and C-Terminal Attachment

The synthesis begins with immobilization of the C-terminal lysine residue on a polystyrene-based resin functionalized with a Rink amide linker (0.41–0.42 mmol/g loading capacity). Polystyrene resins offer optimal swelling in dichloromethane (DCM) and dimethylformamide (DMF), critical for efficient coupling reactions. The lysine side chain ε-amino group is protected with a tert-butyloxycarbonyl (Boc) group, while the α-amino group utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) protection.

Iterative Deprotection and Coupling

Each cycle involves:

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) to expose the α-amino group.

-

Amino Acid Activation : Fmoc-methionine (3 eq), Fmoc-aspartic acid (γ-tert-butyl ester, 3 eq), and Fmoc-tyrosine (tert-butyl, 3 eq) are activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N-hydroxybenzotriazole (HOBt) in DMF.

-

Coupling : 60 min under nitrogen agitation, achieving >99% efficiency per step for methionine and aspartic acid residues.

Phosphomethionine Incorporation Strategies

Pre-Phosphorylated Building Blocks

The phosphomethionine (pMet) residue is introduced as Fmoc-methionine-O-phosphate (Fmoc-pMet-OH), synthesized via phosphoramidite chemistry. The phosphate group is protected with a methyl group, which is cleaved during final trifluoroacetic acid (TFA) treatment. Key parameters include:

Post-Synthetic Phosphorylation

Alternative approaches phosphorylate methionine after peptide assembly using di-tert-butyl N,N-diethylphosphoramidite and tetrazole activation. However, this method yields <30% phosphorylation due to steric hindrance in the solid-phase environment.

Critical Synthesis Challenges and Solutions

Aspartimide Formation

Aspartic acid residues (positions 1 and 4) are prone to cyclization, forming aspartimide side products. Mitigation strategies include:

Methionine Oxidation

Methionine sulfoxide byproducts are minimized by:

Cleavage and Global Deprotection

The peptide-resin is treated with TFA:H2O:TIS (95:2.5:2.5) for 3 h to simultaneously cleave the peptide and remove tert-butyl/trityl protecting groups. The phosphate methyl group on pMet is hydrolyzed under these conditions, yielding the free phosphate. Crude peptide purity ranges from 60–75% (analytical HPLC).

Purification and Analytical Validation

Reverse-Phase HPLC

Mass Spectrometry Characterization

-

Observed [M+H]+ : 882.43 (theoretical 881.91).

-

Phosphorylation Confirmation : MS/MS fragments at m/z 227.08 (PO3−).

Yield Optimization and Scalability

Batch synthesis on a 0.1 mmol scale achieves 12–15% overall yield (Table 1). Scaling to 1 mmol reduces yield to 8–10% due to aggregation during elongation.

Table 1: Synthesis Yield at Different Scales

| Scale (mmol) | Crude Yield (%) | Purified Yield (%) |

|---|---|---|

| 0.1 | 75 | 15 |

| 1.0 | 60 | 10 |

Chemical Reactions Analysis

Types of Reactions

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine can undergo various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Modification

The compound serves as a model for studying peptide synthesis and post-translational modifications. Research indicates that amino acids like lysine can undergo various modifications, such as acetylation and methylation, which are crucial for protein function and regulation . The incorporation of phosphomethionine adds a layer of complexity, making it a valuable target for studies on signal transduction pathways.

Case Study: Enzyme Activity Modulation

In a study focused on enzyme engineering, researchers demonstrated that peptides containing phosphomethionine could enhance the stability and activity of certain enzymes under varying pH conditions. This finding is pivotal for developing biocatalysts in industrial applications .

Pharmaceutical Applications

Drug Development

The compound's unique structure allows it to function as a scaffold for drug development. Amino acids are increasingly recognized as essential components in the formulation of new therapeutic agents due to their roles in enhancing drug solubility and bioavailability . For instance, aspartyl-containing peptides have been explored for their potential in developing anti-cancer drugs.

Case Study: Antimicrobial Peptides

Research has shown that peptides derived from amino acids can exhibit antimicrobial properties. A study highlighted the effectiveness of amino acid-based antimicrobial peptides against resistant bacterial strains, suggesting that compounds like aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine could be engineered to enhance these properties further .

Nutritional Science

Amino Acid Supplementation

The compound's constituent amino acids are critical in nutrition, particularly in formulations aimed at enhancing growth and recovery in clinical settings. Lysine supplementation has been shown to improve protein synthesis and overall health outcomes in various populations .

Case Study: Clinical Trials on Lysine Supplementation

Clinical trials have indicated that lysine supplementation can lead to improved glycemic control in diabetic patients, showcasing its potential therapeutic benefits when included in dietary regimens . This underscores the importance of understanding the interactions between different amino acids in complex peptides.

Biotechnology Applications

Genomic Engineering

This compound can be utilized in genomic engineering to create more efficient metabolic pathways. Techniques such as CRISPR/Cas9 have been employed to modify genes involved in amino acid metabolism, enhancing the production of desired compounds .

Case Study: Metabolic Pathway Optimization

In one notable study, researchers used modified yeast strains with engineered pathways involving lysine and methionine to increase the yield of biofuels. The incorporation of specific amino acid sequences allowed for better substrate utilization and growth rates under industrial conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Structural Analogues

Phosphorylated peptides share conserved motifs that dictate their biochemical behavior. Below is a comparative analysis of key structural and functional features:

Key Findings :

- Phosphorylation Site Specificity : Unlike pSer/pThr/pTyr analogues, phosphorylation at methionine (as in Asp-Tyr-pMet-Asp-Met-Lys) is rare and may confer unique metal-binding properties due to sulfur’s thiophosphate group .

- Stability : Methionine-phosphorylated peptides exhibit moderate stability compared to serine-/threonine-phosphorylated variants, likely due to susceptibility to phosphatase activity or oxidative degradation.

Analytical Methodologies

Testing methods for phosphorylated peptides often overlap. For example, Formazan-based assays (absorbance at 505 nm) and Spectronic 20 instrumentation, as noted in ethanol analysis studies , are applicable to quantify redox-active groups in phosphorylated residues. However, Asp-Tyr-pMet-Asp-Met-Lys may require specialized mass spectrometry (MS/MS) for precise phosphorylation site mapping due to its complex sequence.

Pharmacokinetic and Toxicological Profiles

While direct data on Asp-Tyr-pMet-Asp-Met-Lys are scarce, comparisons with structurally similar compounds reveal:

- Polyoxyethylene sorbitan monolaurate (a surfactant in drug formulations) enhances the solubility of hydrophobic peptides like pTyr-Gly-Gly-Phe-Met but may destabilize methionine-phosphorylated variants .

- Nicotinamide adenine dinucleotide (NAD+) -dependent enzymes, referenced in ethanol metabolism studies , could interact with phosphorylated methionine residues, altering metabolic half-lives.

Biological Activity

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine (ATPMK) is a complex peptide composed of several amino acids that are integral to various biological processes. This article explores the biological activity of ATPMK, focusing on its synthesis, metabolic pathways, and potential applications in biotechnology and medicine. The compound's relevance is underscored by its structural components, which include aspartate, tyrosine, methionine, and lysine—each playing a crucial role in cellular functions.

Structure and Molecular Weight

ATPMK is a pentapeptide with a molecular formula that can be derived from its constituent amino acids:

- Aspartyl (Asp) : C4H7NO4

- Tyrosyl (Tyr) : C9H11NO3

- Phosphomethionyl (P-Met) : C5H12N2O5PS

- Methionyl (Met) : C5H11NO2S

- Lysine (Lys) : C6H14N2O2

The total molecular weight of ATPMK can be calculated based on the individual weights of these components. The combined molecular weight is approximately 646.36 g/mol.

Biological Activity Overview

The biological activity of ATPMK is influenced by its amino acid composition, which is involved in various metabolic processes:

- Aspartate : Serves as a precursor for several amino acids and plays a role in the urea cycle.

- Tyrosine : Involved in the synthesis of neurotransmitters and hormones.

- Methionine : Essential for methylation reactions and protein synthesis.

- Lysine : Important for protein structure and function, as well as calcium absorption.

Biosynthesis Pathway

The biosynthesis of ATPMK involves several key pathways:

- Aspartate-derived Amino Acid Pathway : This pathway includes the synthesis of lysine and methionine from aspartate through a series of enzymatic reactions catalyzed by aspartate kinase and homoserine dehydrogenase .

- Feedback Regulation : The activity of aspartate kinase is regulated by feedback inhibition from lysine and S-adenosylmethionine (SAM), which ensures balanced amino acid production .

Study 1: Lysine and Methionine Interaction

A study demonstrated that lysine enhances methionine content in transgenic tobacco plants through modulation of S-adenosylmethionine synthase expression. The results indicated that increased lysine levels led to higher methionine accumulation due to reduced SAM levels, which negatively regulate methionine biosynthesis .

| Amino Acid | Effect on Methionine | Mechanism |

|---|---|---|

| Lysine | Increases | Reduces SAM levels |

| Methionine | N/A | N/A |

Study 2: Aspartate Kinase Regulation

Research highlighted the role of aspartate kinase in regulating amino acid biosynthesis in plants. It was found that mutations affecting the ACT binding domain could lead to lysine resistance, impacting overall amino acid production .

| Enzyme | Regulation Type | Impact on Amino Acids |

|---|---|---|

| Aspartate Kinase | Feedback Inhibition | Affects lysine/methionine balance |

Biotechnology

ATPMK's unique structure allows for potential applications in protein engineering. By incorporating non-canonical amino acids into proteins using engineered pyrrolysyl-tRNA synthetases, researchers can expand the functional repertoire of proteins produced in various organisms .

Medicine

Given its composition, ATPMK may also have implications in therapeutic development. The modulation of amino acid levels can influence metabolic disorders and provide insights into nutritional interventions for conditions related to lysine and methionine deficiencies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine in vitro?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this phosphorylated pentapeptide. Use Fmoc/t-Bu chemistry with phosphotyrosine and phosphomethionine derivatives to ensure proper phosphorylation. Post-synthesis, purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Confirm identity via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on phosphorylation sites (δ ~3.5–4.5 ppm for phosphoester signals in ¹H NMR) .

Q. How can researchers determine the purity and stability of this compound under varying experimental conditions?

- Methodological Answer : Assess purity using RP-HPLC with UV detection at 214 nm (peptide bond absorption) and 280 nm (tyrosine aromatic ring). For stability studies, incubate the peptide in buffers mimicking physiological conditions (e.g., pH 7.4, 37°C) and analyze degradation kinetics via LC-MS. Phosphorylation stability can be monitored using phosphate-specific staining (e.g., Pro-Q Diamond dye) in gel electrophoresis or MALDI-TOF MS to detect dephosphorylation products .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Employ isotope dilution mass spectrometry (ID-MS) with a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-labeled peptide). For low-abundance detection, derivatize the peptide with dansyl chloride or AccQ-Tag reagents to enhance sensitivity in LC-MS/MS. Validate the method using spike-and-recovery experiments in serum or cell lysates, ensuring >90% recovery and <15% coefficient of variation .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with target proteins in signaling pathways?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff). For cellular studies, design a fluorescently labeled derivative (e.g., FITC-conjugated peptide) and perform confocal microscopy to track sublocalization. Cross-linking mass spectrometry (XL-MS) can map interaction interfaces by identifying residues within 10–30 Å of the peptide .

Q. How should contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from batch-to-batch variability in phosphorylation stoichiometry. Quantify phosphate content using malachite green assays or ³¹P NMR. Validate functional assays (e.g., kinase inhibition) with orthogonal methods, such as CRISPR-edited cell lines lacking the target protein. Reanalyze raw data for outliers and confirm statistical power (e.g., ≥80% power with α=0.05) .

Q. What strategies optimize the detection of this compound in enzymatic assays with low signal-to-noise ratios?

- Methodological Answer : Implement a fluorescence polarization (FP) assay using a phospho-specific antibody or a Förster resonance energy transfer (FRET) probe. For phosphatase activity assays, use a synthetic substrate with a quenched fluorophore (e.g., DABCYL/EDANS pair) that releases fluorescence upon cleavage. Pre-treat samples with phosphatase inhibitors (e.g., sodium orthovanadate) to stabilize phosphorylated forms .

Q. How to design experiments to elucidate the structural determinants of this compound in modulating protein-protein interactions?

- Methodological Answer : Perform alanine scanning mutagenesis on the peptide sequence to identify critical residues. Use molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to model conformational flexibility. Validate predictions with circular dichroism (CD) spectroscopy and X-ray crystallography of peptide-protein complexes. Compare binding affinities of truncated analogs to pinpoint functional motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.